Ppo-54g5

Description

Ppo-54g5 is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol . It is structurally characterized by a benzaldehyde core substituted with fluorine and hydroxyl groups, contributing to its unique physicochemical properties. Key attributes include:

- High GI absorption: Facilitates rapid bioavailability.

- BBB permeability: Suitable for central nervous system-targeted applications.

- Solubility: 1.21 mg/mL in aqueous solutions, classified as "soluble" .

- Synthetic route: Synthesized via bromide reaction in acetic acid at 45°C for 26 hours, yielding 48% .

Its leadlikeness score of 1.0 and absence of PAINS/Brenk alerts suggest favorable drug-likeness and low toxicity risks .

Properties

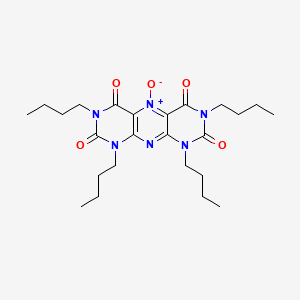

CAS No. |

33070-58-5 |

|---|---|

Molecular Formula |

C24H36N6O5 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

1,3,7,9-tetrabutyl-5-oxidopyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone |

InChI |

InChI=1S/C24H36N6O5/c1-5-9-13-26-19-17(21(31)28(23(26)33)15-11-7-3)30(35)18-20(25-19)27(14-10-6-2)24(34)29(22(18)32)16-12-8-4/h5-16H2,1-4H3 |

InChI Key |

MTWAUWYOWWKLNY-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-] |

Canonical SMILES |

CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-] |

Other CAS No. |

33070-58-5 |

Synonyms |

PPO-54g5 pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl typically involves the reaction of specific precursor molecules under controlled conditions. One common method involves the photolysis of pyrimido(5,4-g)pteridinetetrone N-oxides in aqueous solution with UV–VIS light (>355 nm) . This method is efficient for generating the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photolysis process, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes controlling the temperature, light intensity, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ppo-54g5 undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include phenols, cresols, and other aromatic compounds. The reactions typically occur under photochemical conditions, often involving UV–VIS light to facilitate the transfer of oxygen atoms .

Major Products

The major products formed from these reactions are dihydric phenols, which are valuable intermediates in various chemical processes .

Scientific Research Applications

Ppo-54g5 has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl involves the transfer of its N-oxide oxygen to other molecules under photochemical conditions. This process generates hydroxyl radicals, which can cleave DNA and other biomolecules .

Comparison with Similar Compounds

Compound A (CAS 405-05-0)

Compound B (CAS 1046861-20-4)

- Molecular formula : C₆H₅BBrClO₂.

- Key differences : Boronic acid functional group and bromine/chlorine substituents.

- Similarity score : 0.87 (lower due to heteroatom variations) .

Functional and Pharmacological Properties

Key Findings:

Lipophilicity : Compound B’s lower LogP (0.0–2.15) suggests reduced tissue accumulation compared to this compound .

Solubility : this compound exhibits 5× higher solubility than Compound B, enhancing its formulation flexibility .

Synthetic efficiency : Compound A’s higher yield (52%) vs. This compound (48%) may reflect optimized reaction conditions .

Research Findings and Limitations

Efficacy in Drug Delivery

Analytical Challenges

- Batch variability in Compound B’s synthesis (e.g., incomplete extraction of boronic acid) complicates reproducibility .

Data Tables

Table 1: Physicochemical Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular weight | 140.11 | 140.11 | 235.27 |

| Aromatic heavy atoms | 6 | 6 | 6 |

| Leadlikeness score | 1.0 | 1.0 | 1.0 |

Table 2: Pharmacokinetic Metrics

| Metric | This compound | Compound A | Compound B |

|---|---|---|---|

| Log Kp (skin permeation) | -6.05 cm/s | -5.89 cm/s | -6.21 cm/s |

| Bioavailability score | 0.55 | 0.55 | 0.55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.